molecular formula C10H14N2O2 B1593859 n-Methyl-1-(2-nitrophenyl)propan-2-amine CAS No. 4302-92-5

n-Methyl-1-(2-nitrophenyl)propan-2-amine

Cat. No. B1593859
CAS RN: 4302-92-5
M. Wt: 194.23 g/mol
InChI Key: GPGIHKMMXVEDQK-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-nitrophenyl)propan-2-amine is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is also known as Methiopropamine, a stimulant chemically related to methamphetamine . It was first synthesized in 1942 and began being sold online for recreational use in late 2010 .


Synthesis Analysis

The synthesis of n-Methyl-1-(2-nitrophenyl)propan-2-amine and its derivatives can be achieved through transaminase-mediated processes . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Immobilized whole-cell biocatalysts with ®-transaminase activity have been used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The molecular structure of n-Methyl-1-(2-nitrophenyl)propan-2-amine is characterized by a nitrogen atom bonded to a methyl group and a 2-nitrophenylpropan-2-amine group . The molecular formula is C10H14N2O2 , and the average molecular weight is 194.230 Da .

properties

IUPAC Name

N-methyl-1-(2-nitrophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(11-2)7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIHKMMXVEDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962853
Record name N-Methyl-1-(2-nitrophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-1-(2-nitrophenyl)propan-2-amine

CAS RN

4302-92-5
Record name Phenethylamine, N,alpha-dimethyl-o-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(2-nitrophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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